1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethan-1-one is a complex organic compound with significant potential in scientific research and applications. This compound is categorized under triazole derivatives, which are known for their diverse biological activities. The molecular formula of this compound is CHClFNO, and it has a molecular weight of 289.64 g/mol. It is also identified by the CAS number 1271563-43-9 .
This compound can be sourced from various chemical suppliers, including A2B Chem LLC and American Elements. It falls under the classification of heterocyclic compounds, specifically those containing a triazole ring, which is often associated with pharmacological properties . The presence of trifluoroethanone further enhances its chemical reactivity and potential applications.
The synthesis of 1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethan-1-one typically involves multi-step reactions that may include the formation of the triazole ring followed by the introduction of the trifluoroethanone moiety. A common approach includes:
Technical details regarding reaction conditions (temperature, solvent choice) and yields are crucial for optimizing synthesis but are not extensively documented in the available literature.
The molecular structure features a triazole ring attached to a chlorinated aromatic system and a trifluoroethanone group. The structural formula can be represented as follows:
The compound's structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), which provide insights into its functional groups and molecular connectivity .
The mechanism of action for compounds like 1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethan-1-one often relates to their ability to interact with biological targets such as enzymes or receptors. While specific data on this compound's mechanism may not be fully elucidated, triazoles generally exhibit antifungal or anticancer properties through inhibition of specific pathways or enzymes involved in cell proliferation or survival.
Relevant analyses such as melting point determination and solubility tests would provide further insights into its physical properties.
This compound has potential applications in various fields including:
The 1,2,3-triazole nucleus serves as a privileged scaffold in pharmaceutical design due to its exceptional metabolic stability, hydrogen bonding capability, and synthetic versatility. This five-membered heterocycle functions as a bioisostere for peptide bonds and other labile functional groups, thereby enhancing the enzymatic stability of drug candidates while maintaining target engagement. The specific 1,4-disubstitution pattern observed in 1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethan-1-one is strategically significant, as this configuration optimizes binding interactions with biological targets through dipole moment alignment and π-stacking capabilities .
Synthesis of such triazole derivatives predominantly employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a Nobel Prize-winning click chemistry reaction known for its high selectivity, near-perfect atom economy, and biocompatible reaction conditions. The general methodology involves reacting azidomethaneboronates with terminal alkynes using copper sulfate/sodium ascorbate catalytic systems in tert-butanol/water solvent mixtures at ambient temperatures, typically monitored by TLC for completion . This efficient synthetic approach enables rapid generation of triazole-containing compound libraries for structure-activity relationship studies.
Table 1: Comparative Analysis of Biologically Active Triazole Derivatives
Compound Structure | Molecular Weight (g/mol) | Therapeutic Target | Structural Advantages |
---|---|---|---|
1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethan-1-one | 289.64 | Enzyme inhibition (potential) | Enhanced metabolic stability, optimized logP |
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one | 249.19 | Kinase modulation (research) | Improved solubility via aminomethyl group |
3-(2-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one | 350.40 | Plasma kallikrein inhibition | Balanced hydrophobic/hydrophilic properties |
Recent patent literature reveals that triazole-containing compounds demonstrate remarkable efficacy as plasma kallikrein inhibitors, with specific derivatives progressing through clinical development for hereditary angioedema and diabetic macular edema [6]. The molecular architecture of 1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethan-1-one positions it within this promising therapeutic category, as its triazole moiety enables key hydrogen bonding interactions with serine protease catalytic residues while maintaining optimal orientation of the chloro-methylphenyl and trifluoroethanone pharmacophores within target binding pockets.
The trifluoroethanone group (C(O)CF₃) in this compound exemplifies strategic fluorination in medicinal chemistry, where fluorine atoms are incorporated to modulate pharmacokinetic and pharmacodynamic properties. This motif significantly enhances metabolic stability by resisting oxidative degradation, particularly at vulnerable positions adjacent to carbonyl groups where traditional alkyl chains might undergo CYP450-mediated oxidation. The trifluoromethyl ketone functionality serves as a highly effective transition state mimic for serine hydrolase inhibition due to its electrophilic character and ability to form hemiketals with catalytic serine residues [4].
The electron-withdrawing nature of the trifluoroethanone group substantially influences the compound's electronic distribution, decreasing electron density at the triazole ring and potentially enhancing π-stacking interactions with aromatic residues in target proteins. Physicochemical profiling indicates that fluorinated analogs typically demonstrate improved cell membrane permeability compared to non-fluorinated counterparts, attributable to fluorine's impact on lipophilicity and desolvation energy during membrane passage. Specifically, the trifluoroethanone moiety increases the compound's logP value while maintaining appropriate balance for oral bioavailability, as evidenced by computational predictions showing favorable druglikeness parameters [1] [4].
Table 2: Impact of Fluorinated Motifs on Compound Properties
Fluorinated Motif | Representative Compound | Key Property Enhancements | Therapeutic Applications |
---|---|---|---|
Trifluoroethanone | 1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethan-1-one | Metabolic stability, target binding affinity | Enzyme inhibition, antiviral agents |
Trifluoropropyl | 1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene | Enhanced membrane permeability, reduced basicity | Agricultural chemicals, CNS therapeutics |
Azetidinyl-trifluoroethanone | 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one | Improved solubility, protein-ligand residence time | Kinase inhibitors, protease modulators |
The strategic placement of the trifluoroethanone group at the 4-position of the triazole ring in this compound creates a conjugated system that extends electron delocalization throughout the molecule. This electronic effect potentially enhances binding interactions with target proteins through dipole alignment and charge transfer effects. Research demonstrates that fluorinated analogs in similar structural contexts exhibit up to 10-fold increases in metabolic stability compared to non-fluorinated analogs in microsomal stability assays, confirming the protective effect of fluorine substitution against oxidative degradation [4]. Furthermore, fluorine substitution often improves target selectivity profiles by reducing off-target interactions through steric and electronic tuning of pharmacophore geometry.
The 3-chloro-4-methylphenyl substituent in this compound represents the evolutionary refinement of bioactive aromatic systems in medicinal chemistry. Early chlorinated phenyl derivatives demonstrated promising biological activity but suffered from metabolic liabilities and suboptimal logP values. The strategic incorporation of an ortho-methyl group adjacent to the chloro substituent emerged as a design solution to mitigate these limitations while enhancing target binding through steric complementarity [1] [2].
Historically, chloro-methylphenyl motifs first appeared in agricultural fungicides during the 1970s, where their favorable logP values (typically 2.5-4.0) facilitated foliar penetration and fungal membrane transit. Medicinal chemists subsequently adopted this motif, recognizing that the methyl group's electron-donating properties counterbalanced the chlorine atom's electron-withdrawing effects, creating an optimized electronic profile for receptor interactions. In the specific case of 1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethan-1-one, the chloro-methylphenyl group adopts a preferred dihedral angle relative to the triazole plane, maximizing conjugation while minimizing steric clashes in target binding pockets [1] [5].
Table 3: Structural Evolution of Chloro-Methylphenyl Heterocycles
Generation | Representative Structure | Molecular Formula | Key Structural Features | Limitations Addressed |
---|---|---|---|---|
1st (1970s) | 1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanamine | C₁₀H₁₁ClN₄ | Basic aminomethyl group at C4 position | Short metabolic half-life, P-glycoprotein efflux |
2nd (1990s) | 3-(2-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one | C₂₀H₁₉FN₄O | Fluorophenyl extension, azetidine spacer | Suboptimal selectivity, CYP450 inhibition |
Current | 1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethan-1-one | C₁₁H₇ClF₃N₃O | Trifluoroethanone bioisostere, optimized logP | Metabolic stability, target affinity |
The evolution of this chemical class demonstrates a clear trajectory toward increased structural complexity and target engagement efficiency. Earlier analogs like [1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine (C₁₀H₁₁ClN₄) featured simple aminomethyl substitutions that conferred favorable solubility but exhibited susceptibility to oxidative deamination and rapid clearance [2]. The progression to advanced derivatives featuring trifluoroethanone moieties represents a strategic shift toward non-metabolizable functional groups while maintaining optimal physicochemical properties. Modern chloro-methylphenyl compounds consistently demonstrate improved pharmacokinetic profiles, with particular enhancements in oral bioavailability (typically >60% in rodent models) and plasma half-life (>4 hours) compared to earlier generation compounds [5].
The chloro-methylphenyl group in contemporary derivatives serves multiple functions: it provides appropriate lipophilicity for membrane penetration (logP 2.5-3.5), creates a steric barrier against metabolic oxidation at the triazole C5 position, and participates in hydrophobic interactions with target proteins. The specific 3-chloro-4-methyl configuration in this compound likely enhances binding affinity through complementary interactions with hydrophobic enzyme subpockets, as evidenced by crystallographic data from related analogs showing van der Waals contacts with conserved leucine and valine residues [1] [5]. This evolutionary refinement exemplifies structure-based drug design principles applied to heterocyclic systems.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3